molecular formula C12H15F3N2 B1468051 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine CAS No. 1455259-41-2

1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

Cat. No. B1468051
CAS RN: 1455259-41-2
M. Wt: 244.26 g/mol
InChI Key: NZGLHKJRPULJGF-UHFFFAOYSA-N
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Description

“1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are a core feature in medicinal chemistry, offering a versatile scaffold for developing biologically active compounds. The saturation of the pyrrolidine ring contributes to the stereochemistry of molecules, affecting their three-dimensional structure and biological interactions. Studies have shown that pyrrolidine and its derivatives are involved in designing compounds for treating various diseases, highlighting its importance in drug discovery. The unique properties of pyrrolidine, including its ability to explore pharmacophore space efficiently and contribute to the molecule's stereochemistry, make it a valuable tool in medicinal chemistry (Petri et al., 2021).

Amine-Functionalized Sorbents for PFAS Removal

Amine functionalities play a crucial role in the development of sorbents for environmental applications. Specifically, amine-containing sorbents have been identified as effective for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The interaction mechanisms involve electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology. This application underscores the relevance of amine functionalities in addressing environmental contaminants and improving water treatment technologies (Ateia et al., 2019).

Catalytic Applications in Organic Synthesis

The incorporation of amine functionalities into catalysts has been explored for various organic reactions, including C-N bond-forming cross-coupling reactions. These reactions are pivotal in synthesizing heterocyclic compounds, which are key structures in many pharmaceuticals and biologically active molecules. The ability of amine-based catalysts to facilitate these reactions highlights the importance of amine functionalities in synthetic organic chemistry and the development of new pharmaceuticals (Kantam et al., 2013).

Analytical Methods for Heterocyclic Amines

Heterocyclic aromatic amines (HAAs) are compounds of interest due to their potential health impacts. Analytical methods have been developed to quantify HAAs in various matrices, including food and biological samples. These methods, particularly those involving liquid chromatography coupled to mass spectrometry, are crucial for understanding the exposure and effects of HAAs. This research area emphasizes the significance of analytical chemistry in assessing compounds with amine functionalities for health and safety purposes (Teunissen et al., 2010).

Future Directions

The future directions for the research and development of “1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-17-6-5-10(16)8-17/h1-4,10H,5-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGLHKJRPULJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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